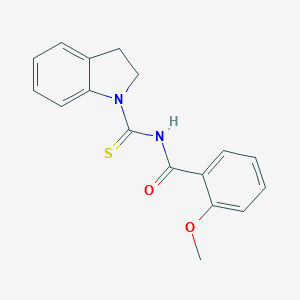![molecular formula C21H26F3N3OS B319687 N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide](/img/structure/B319687.png)
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with tert-butyl and trifluoromethyl groups, linked via a sulfanyl group to a propyl chain, which is further connected to a phenylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-tert-butyl-6-(trifluoromethyl)pyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Linking to the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkyl halide.
Formation of the Phenylpropanamide Moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and tert-butyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall activity and specificity.
類似化合物との比較
Similar Compounds
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide: Similar compounds include those with variations in the substituents on the pyrimidine ring or the phenylpropanamide moiety.
This compound: Compounds with different alkyl chains or functional groups attached to the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties. The presence of both trifluoromethyl and tert-butyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C21H26F3N3OS |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
N-[3-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26F3N3OS/c1-20(2,3)16-14-17(21(22,23)24)27-19(26-16)29-13-7-12-25-18(28)11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,25,28) |
InChIキー |
BEDQTJAAVIUUMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
正規SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319604.png)
![N-[ethyl(phenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B319605.png)
![N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319606.png)

![N,N'-1,3-propanediylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B319611.png)
![N,N'-1,3-propanediylbis[2-(4-ethylphenoxy)acetamide]](/img/structure/B319612.png)
![N,N'-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B319616.png)
![2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319617.png)
![2-(4-methylphenoxy)-N-(3-{[(4-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319618.png)

![Ethyl 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B319620.png)
![Ethyl 4-{[(1-bromo-2-naphthyl)oxy]acetyl}-1-piperazinecarboxylate](/img/structure/B319621.png)
![diethyl 3-methyl-5-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B319625.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319628.png)
